5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and boronic acids to form carbon-carbon bonds. For instance, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides can be synthesized in moderate to good yields (35-84%) using commercially available palladium tetrakis catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in developing new antimicrobial agents.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides: These compounds have similar structures and are also used for their antibacterial properties.
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of new antimicrobial agents.
Properties
Molecular Formula |
C11H9NO2S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(2-methylpyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
QLOWEOJWKYOWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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